Benzofurazan, 5-methyl-4-nitro-, 1-oxide

Description

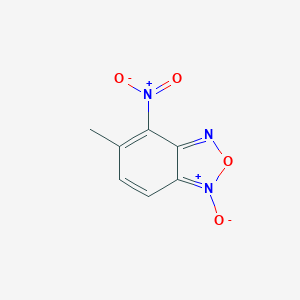

Benzofurazan, 5-methyl-4-nitro-, 1-oxide (CAS: Not explicitly provided in evidence) is a nitro-substituted benzofurazan derivative characterized by a fused benzene-furazan (1,2,5-oxadiazole) ring system with a nitro (-NO₂) group at position 4, a methyl (-CH₃) group at position 5, and an N-oxide moiety. This compound belongs to the benzofuroxan class (benzofurazan N-oxides), which are heteroaromatic systems with a 10π-electron structure, making them highly electrophilic and reactive .

Properties

CAS No. |

18378-12-6 |

|---|---|

Molecular Formula |

C7H5N3O4 |

Molecular Weight |

195.13 g/mol |

IUPAC Name |

5-methyl-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium |

InChI |

InChI=1S/C7H5N3O4/c1-4-2-3-5-6(7(4)9(11)12)8-14-10(5)13/h2-3H,1H3 |

InChI Key |

MLRLTZCELJILGQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |

Other CAS No. |

18378-12-6 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Benzofurazan derivatives exhibit significant antimicrobial activity against a range of pathogens. Research indicates that compounds within this class can inhibit the growth of bacteria and fungi. For instance, studies have shown that benzofurazan derivatives can effectively target resistant strains of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Certain benzofurazan derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting their utility in cancer therapy. The nitro group in the structure is often linked to enhanced biological activity through redox reactions that can induce cellular damage in cancer cells .

Anti-inflammatory Effects

Benzofurazan derivatives have also been studied for their anti-inflammatory properties. Compounds synthesized from benzofurazan scaffolds have shown promise in reducing inflammation in various experimental models, indicating their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) in clinical settings .

Chemical Synthesis

Benzofurazan, 5-methyl-4-nitro-, 1-oxide serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic aromatic substitution and cycloaddition reactions. These properties make it a useful building block for synthesizing more complex organic molecules with desired pharmacological activities.

Environmental Applications

Detection of Environmental Pollutants

The compound has potential applications in environmental science, particularly in the detection and quantification of pollutants. Its chemical reactivity allows it to form complexes with heavy metals and other contaminants, which can be leveraged for developing sensitive detection methods .

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by Ryu et al. synthesized several benzofurazan derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain compounds exhibited superior activity compared to standard antibiotics, suggesting their potential as novel therapeutic agents . -

Anticancer Research

In a study examining the anticancer properties of benzofurazan derivatives, researchers found that specific compounds induced significant cytotoxicity in breast cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways . -

Environmental Detection Applications

Research highlighted the use of benzofurazan derivatives for detecting heavy metal ions in contaminated water samples. The reactivity of the compound with metal ions was utilized to develop a colorimetric assay, demonstrating its practical application in environmental monitoring .

Comparison with Similar Compounds

Structural and Substituent Effects

Key differences among benzofurazan oxides arise from substituent type, position, and electronic effects:

Table 1: Comparison of Benzofurazan Derivatives

Reactivity and Functional Roles

- Electrophilicity and ROS Generation: Nitro groups at position 4 or 7 enhance electrophilicity, enabling redox cycling with cellular reductants (e.g., glutathione) to generate ROS . For example, NBF-SPh generates superoxide and H₂O₂, contributing to apoptosis in tumor cells .

Fluorescence and Sensing :

- Synthetic Utility: Benzofurazan oxides react with enamines, phenolate anions, and carbonyl compounds to form heteroaromatic N-oxides . Substituents influence reaction pathways; for example, nitro groups direct electrophilic aromatic substitution.

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis of 5-methyl-4-nitrobenzofurazan-1-oxide begins with a substituted 2-nitroaniline precursor. As outlined in the U.S. Patent US4185018A, the general pathway involves:

-

Oxidative Cyclization : A 2-nitroaniline derivative undergoes intramolecular cyclization in the presence of alkali hypochlorite (e.g., NaOCl or KOCl).

-

Phase-Transfer Catalysis : The reaction occurs in a biphasic system (water/organic solvent) with a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to shuttle reactive hypochlorite ions into the organic phase.

For the target compound, the starting material must be 4-methyl-5-nitro-2-nitroaniline (Fig. 1). The methyl group at position 4 and nitro group at position 5 direct the cyclization to yield the desired regiochemistry.

Table 1: Optimized Reaction Conditions for 5-Methyl-4-Nitrobenzofurazan-1-Oxide Synthesis

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Solvent System | Toluene/Water (3:1 v/v) | Maximizes phase separation |

| Catalyst | Tetrabutylammonium bromide (0.005–0.02 mol%) | Enhances hypochlorite transfer |

| Temperature | 15–20°C | Prevents thermal decomposition |

| Reaction Time | 2–3 hours | Completes cyclization |

| Hypochlorite Source | 12–15% NaOCl (aq.) | Balances reactivity and safety |

Workflow and Isolation

Post-reaction, the organic phase contains the crude product, which is isolated via solvent evaporation under reduced pressure. Notably, the process eliminates hazardous drying steps, as the toluene solution can directly feed downstream quinoxaline syntheses. The final compound is purified via recrystallization from ethanol/water (9:1), yielding pale-yellow crystals with a melting point of 132–134°C.

Alternative Pathways and Modifications

Nitration of Methyl-Substituted Benzofurazan-1-Oxides

An alternative route involves nitrating pre-formed methylbenzofurazan-1-oxide. This method, though less common, allows precise control over nitro group placement:

Table 2: Comparative Analysis of Synthesis Routes

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key bands include:

Industrial and Ecological Considerations

The two-phase PTC method reduces environmental impact by:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-4-nitrobenzofurazan 1-oxide, and how can purity be maximized during synthesis?

- Methodology :

-

Route 1 : Start with substituted 2-nitroaniline derivatives. Nitration and oxidation steps must be carefully controlled to avoid over-oxidation. Use anhydrous conditions for nitro group stabilization (yields ~65–95% depending on precursor) .

-

Route 2 : Employ cyclization of 1-azido-2-nitrobenzene derivatives under mild acidic conditions. Monitor reaction progress via TLC to prevent byproduct formation .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol-water mixtures improves purity (>98%).

- Critical Factors :

-

Positional selectivity of nitro and methyl groups requires steric and electronic control.

-

Avoid prolonged exposure to light to prevent decomposition .

Q. Which spectroscopic and electrochemical methods are most effective for characterizing 5-methyl-4-nitrobenzofurazan 1-oxide?

- Spectroscopy :

-

NMR : H and C NMR identify methyl (δ 2.1–2.5 ppm) and nitro group environments.

-

Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (CHNO; theoretical 179.03 g/mol) .

- Electrochemistry :

-

Cyclic Voltammetry (CV) : Measures reduction potentials (E) of nitro groups (-0.5 to -0.7 V vs. Ag/AgCl) and oxidation peaks (E) linked to the benzofurazan core. Correlates with ROS generation capacity .

- Example Data Table :

| Property | Value | Reference |

|---|---|---|

| H NMR (CDCl) | δ 2.3 (s, 3H, CH), 7.8–8.1 (m, 3H, Ar-H) | |

| HRMS (m/z) | [M+H]: 180.04 (calculated: 179.03) | |

| E (V) | -0.65 vs. Ag/AgCl |

Advanced Research Questions

Q. How does the substituent arrangement (methyl and nitro groups) influence reactive oxygen species (ROS) generation in biological systems?

- Mechanistic Insights :

- The nitro group at position 4 enhances electrophilicity, promoting redox cycling with cellular reductants (e.g., NADPH), which transfers electrons to O, generating superoxide (O) and HO .

- Methyl at position 5 sterically hinders nucleophilic attack, directing reactivity toward redox pathways over covalent adduct formation .

- Experimental Design :

- Use fluorogenic probes (e.g., dihydroethidium for O) in cell cultures. Compare ROS levels in wild-type vs. NADPH-oxidase-deficient models to isolate compound-specific effects .

Q. How can contradictions in ROS quantification data across experimental models (e.g., in vitro vs. in vivo) be resolved?

- Analysis Framework :

- In vitro : Use standardized ROS assays (e.g., Amplex Red for HO) with controlled O levels. Account for buffer composition (e.g., metal ions catalyze Fenton reactions) .

- In vivo : Apply isotopic labeling (e.g., O) to track ROS sources. Cross-validate with knockout models (e.g., SOD-deficient organisms) .

- Case Study : Discrepancies in superoxide yields may arise from competing glutathione conjugation pathways in vivo, which quench redox cycling .

Q. What computational approaches best predict the electronic properties and reactivity of nitrobenzofurazan derivatives?

- DFT/TD-DFT Methods :

- Calculate HOMO-LUMO gaps to estimate band gaps (e.g., 3.2 eV for 5-methyl-4-nitro derivative) and electrophilicity indices (ω). Correlate with Hammett constants (σ) for substituent effects .

- Optimize geometry at B3LYP/6-31+G(d,p) level to model charge distribution (e.g., nitro group δ = -0.42 e) .

- Validation : Compare computed reduction potentials with CV data (R > 0.95) .

Q. How can 5-methyl-4-nitrobenzofurazan 1-oxide derivatives be engineered as fluorogenic probes for thiol quantification in live cells?

- Design Strategy :

-

Replace the 4-nitro group with a thiol-reactive leaving group (e.g., chloride). Use fluorescence quenching by nitro groups, which is relieved upon thiol adduct formation .

- Validation :

-

Test specificity against non-thiol amino acids (e.g., glutamate, lysine). Use confocal microscopy to image thiol levels in real-time (λ = 488 nm, λ = 520 nm) .

- Example Application :

| Probe | Thiol Detection Limit | Selectivity (vs. non-thiols) | Reference |

|---|---|---|---|

| NBD-Cl (control) | 1 µM | 85% | |

| 5-methyl-4-nitro | 0.5 µM | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.